(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
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Description
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
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Biological Activity
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone represents a novel class of bioactive molecules that have garnered attention due to their potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from various studies and research findings.
Chemical Structure
The structural formula of the compound is represented as follows:
This structure features a pyrazole moiety linked to a quinoline derivative through a pyrrolidine ring, which is significant for its biological properties.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
-
Anticancer Activity
- Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The presence of the quinoline scaffold enhances the cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves induction of apoptosis and inhibition of cell proliferation .
- Antimicrobial Properties
- Anti-inflammatory Effects
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the biological effects of this compound.
Study | Objective | Findings |
---|---|---|
Study 1 | Anticancer efficacy | The compound showed IC50 values in the low micromolar range against A549 lung cancer cells, indicating potent anticancer activity. |
Study 2 | Antimicrobial testing | Exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, demonstrating broad-spectrum antimicrobial properties. |
Study 3 | Anti-inflammatory assays | Reduced TNF-alpha levels in stimulated macrophages by 50%, suggesting significant anti-inflammatory potential. |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways in cancer cells, leading to cell death.
- Enzyme Inhibition : Inhibition of specific enzymes involved in inflammatory pathways has been observed, contributing to its anti-inflammatory effects.
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-22-12-15(18(21-22)25-2)19(24)23-10-9-14(11-23)26-17-8-7-13-5-3-4-6-16(13)20-17/h3-8,12,14H,9-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRMWPYOOYRXEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.